molecular formula C8H5ClF2O B13472011 2-Chloro-4-(difluoromethyl)benzaldehyde

2-Chloro-4-(difluoromethyl)benzaldehyde

Cat. No.: B13472011
M. Wt: 190.57 g/mol
InChI Key: ZNHLJLWAHXHSTF-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5ClF2O It is a substituted benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a difluoromethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with difluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective introduction of the difluoromethyl group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: 2-Chloro-4-(difluoromethyl)benzoic acid.

    Reduction: 2-Chloro-4-(difluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(difluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It may serve as a building block for the development of new drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in various nucleophilic addition and substitution reactions. The presence of the chlorine and difluoromethyl groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a difluoromethyl group.

    2-Chloro-5-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a difluoromethyl group.

    2,4-Dichlorobenzaldehyde: Contains two chlorine atoms instead of a chlorine and a difluoromethyl group.

Uniqueness

2-Chloro-4-(difluoromethyl)benzaldehyde is unique due to the presence of the difluoromethyl group, which can impart distinct chemical properties such as increased lipophilicity and altered electronic effects compared to similar compounds

Properties

Molecular Formula

C8H5ClF2O

Molecular Weight

190.57 g/mol

IUPAC Name

2-chloro-4-(difluoromethyl)benzaldehyde

InChI

InChI=1S/C8H5ClF2O/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-4,8H

InChI Key

ZNHLJLWAHXHSTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)C=O

Origin of Product

United States

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